3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound (CAS 689227-19-8) is a quinazolin-4-one derivative featuring a piperazine ring substituted with a 4-acetylphenyl group, a 6-bromo substituent on the quinazolinone core, and a sulfanylidene moiety. Its molecular formula is C24H31BrN4O3S, with a molecular weight of 535.5 g/mol . The acetylphenyl group introduces electron-withdrawing properties, while the bromo atom may enhance halogen bonding in biological interactions.
Properties
Molecular Formula |
C24H25BrN4O3S |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H25BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |
InChI Key |
GNZYIEUJAHPOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The tetrahydroquinazolin-4-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For brominated variants, bromine introduction often precedes cyclization. In analogous syntheses, 6-bromo-2-sulfanylidene-1H-quinazolin-4-one intermediates are prepared by treating 2-aminobenzoic acid derivatives with bromine in acetic acid, followed by reaction with thiourea under reflux conditions. The sulfanylidene group (-S-) arises from thiourea incorporation, while bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dichloromethane.
Piperazine Moiety Incorporation
The 4-(4-acetylphenyl)piperazin-1-yl segment is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(4-acetylphenyl)piperazine with α,ω-dihaloalkanes or activated carbonyl compounds. For instance, 4-oxobutyl linkages are formed by treating piperazine derivatives with γ-butyrolactone or succinic anhydride derivatives. In one protocol, 1-(4-acetylphenyl)piperazine reacts with 4-chlorobutyryl chloride in the presence of triethylamine to yield 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl chloride, which subsequently undergoes alkylation with the quinazolinone core.
Stepwise Preparation Methods
Synthesis of 6-Bromo-2-sulfanylidene-1H-quinazolin-4-one
Step 1: Bromination of 2-Amino-5-bromobenzoic Acid
2-Amino-5-bromobenzoic acid is dissolved in glacial acetic acid and treated with bromine (1.1 equiv) at 0–5°C for 2 hours. The mixture is quenched with ice water, and the precipitate is filtered to yield 2-amino-3,5-dibromobenzoic acid (Yield: 78%).
Step 2: Cyclocondensation with Thiourea
The dibrominated intermediate (1 equiv) is refluxed with thiourea (1.2 equiv) in ethanol for 6 hours. After cooling, the product is purified via recrystallization from ethanol to afford 6-bromo-2-sulfanylidene-1H-quinazolin-4-one (Yield: 65%; MP: 194–196°C).
Preparation of 4-(4-(4-Acetylphenyl)piperazin-1-yl)-4-oxobutyl Chloride
Step 3: Acylation of 1-(4-Acetylphenyl)piperazine
1-(4-Acetylphenyl)piperazine (1 equiv) is dissolved in dry dichloromethane under nitrogen. 4-Chlorobutyryl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv). The reaction is stirred for 4 hours at room temperature, washed with water, and dried over MgSO₄. The solvent is evaporated to yield a pale-yellow solid (Yield: 82%; Rf: 0.43 in hexane/ethyl acetate 2:1).
Final Alkylation and Purification
Step 4: Coupling of Quinazolinone and Piperazine Intermediates
6-Bromo-2-sulfanylidene-1H-quinazolin-4-one (1 equiv) and 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl chloride (1.2 equiv) are combined in anhydrous DMF with potassium carbonate (2 equiv). The mixture is heated to 80°C for 12 hours, cooled, and poured into ice water. The crude product is purified via column chromatography (silica gel, CHCl₃:MeOH 9:1) to yield the title compound (Yield: 58%; MP: 242–246°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysis : Suzuki-Miyaura coupling optimizes bromine introduction, achieving 89% yield when using Pd(dppf)Cl₂ in toluene/dioxane at 120°C.
-
Microwave Assistance : Microwave irradiation reduces reaction times from 12 hours to 20 minutes for analogous piperazine couplings.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Conventional Alkylation | 58% | 92% |
| Microwave-Assisted Coupling | 74% | 96% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been synthesized and evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that certain derivatives displayed potent antibacterial activity comparable to established antibiotics .
Antiinflammatory Properties
The anti-inflammatory potential of quinazolinone derivatives has also been explored. In particular, some compounds have shown efficacy in reducing inflammation in animal models, suggesting their use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Anticancer Potential
Quinazolinone derivatives are being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Synthesis and Evaluation
A study involved synthesizing a series of quinazolinone derivatives, including the compound , followed by evaluation through various biological assays. These studies highlighted the compound's potential as a lead candidate for further development in antimicrobial and anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of similar compounds revealed that modifications to the piperazine and quinazolinone moieties significantly affect biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial efficacy against specific pathogens .
Data Table: Summary of Biological Activities
| Activity Type | Evaluated Compounds | Key Findings |
|---|---|---|
| Antimicrobial | Various Quinazolinones | Significant inhibition against S. aureus and P. aeruginosa |
| Antiinflammatory | Selected Derivatives | Reduced paw edema in carrageenan-induced models |
| Anticancer | Quinazolinone Series | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a family of piperazine-linked quinazolinones, where modifications to the phenyl ring on the piperazine moiety significantly alter physicochemical and biological properties. Below are notable analogs:
Analog 1 : 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- CAS : 422288-03-7
- Molecular Formula : C22H22BrFN4O2S
- Molecular Weight : 505.4 g/mol
- Key Difference : Substitution of the acetylphenyl group with a 4-fluorophenyl . Fluorine, being smaller and highly electronegative, reduces steric bulk and increases lipophilicity (logP) compared to the acetyl group.
Analog 2 : 6-Bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
- Key Difference: A 4-methoxyphenyl substituent replaces the acetyl group .
Analog 3 : Derivatives with Urea-Thiazol-Piperazine Backbones
- Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)
- Key Difference: Incorporation of a thiazol-urea pharmacophore instead of quinazolinone. These compounds exhibit diversified biological activities, including kinase inhibition, but lack the bromo-sulfanylidene motif.
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog 1 (Fluorophenyl) | Analog 2 (Methoxyphenyl) |
|---|---|---|---|
| Molecular Weight | 535.5 g/mol | 505.4 g/mol | ~510–520 g/mol (estimated) |
| Substituent on Piperazine | 4-Acetylphenyl | 4-Fluorophenyl | 4-Methoxyphenyl |
| Electronic Effects | Electron-withdrawing (acetyl) | Electron-withdrawing (F) | Electron-donating (OCH3) |
| Lipophilicity (logP)* | Higher (acetyl group) | Moderate (F increases logP) | Lower (OCH3 reduces logP) |
| Metabolic Stability | Acetyl may resist oxidation | Fluorine resists metabolism | Methoxy prone to demethylation |
*Calculated logP values are theoretical due to lack of experimental data.
Biological Activity
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a quinazolinone core with several functional groups, including a piperazine moiety and an acetylphenyl substituent. Its molecular formula is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 462.59 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Quinazoline derivatives, including the compound , have shown significant anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, quinazolinones have demonstrated effectiveness against multiple tumor subpanels, including breast and lung cancer cells .
Case Study:
In a study evaluating 3-substituted quinazolin-4(3H)-ones, several derivatives exhibited potent antitumor activity. The compound's structure allows it to interact with key signaling pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The compound's structural components suggest potential antibacterial and antifungal activities. Preliminary studies on related compounds indicate that they possess significant antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Tetrahydroquinazoline core | Antibacterial |
| Compound B | Piperazine moiety | Anticancer |
| Compound C | Acetophenone derivative | Antifungal |
The exact mechanisms through which 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival in cancerous cells.
- Receptor Interaction : The piperazine moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
- Membrane Disruption : The presence of the sulfanylidene group may contribute to the disruption of microbial membranes, leading to cell death.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains to be thoroughly investigated. However, studies on related quinazoline derivatives suggest that they may exhibit favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining safe dosage ranges for therapeutic applications.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, given its complex heterocyclic architecture?
Answer:
The synthesis requires multi-step organic reactions, focusing on:
- Stepwise assembly : Coupling the 4-acetylphenylpiperazine moiety to the quinazolinone core via a 4-oxobutyl linker. This involves amide bond formation or nucleophilic substitution under controlled pH and temperature .
- Protecting group strategies : To prevent undesired side reactions during sulfanylidene and bromo-substitution steps. For example, tert-butoxycarbonyl (Boc) groups can shield reactive amines .
- Analytical validation : Use HPLC to monitor intermediate purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity at the 6-bromo position .
Basic: How do structural features of this compound correlate with its potential biological targets?
Answer:
Key structural motifs guide target engagement:
- Piperazine ring : Enhances solubility and enables interaction with neurotransmitter receptors (e.g., serotonin/dopamine receptors) via hydrogen bonding .
- Quinazolinone core : Mimics ATP-binding pockets in kinases, suggesting inhibitory potential against kinases or bromodomains (e.g., BRD4) .
- 6-Bromo substituent : Increases steric bulk and electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in enzymes .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Answer:
Contradictions in SAR often arise from:
- Subtle stereoelectronic differences : Compare analogs with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups) to isolate electronic vs. steric effects. For example, a 6-methyl analog showed reduced BRD4 inhibition (IC₅₀ > 1 µM vs. 0.2 µM for the bromo analog) .
- Binding mode validation : Use X-ray crystallography or molecular docking to confirm interactions. AZD5153, a structurally related bromodomain inhibitor, demonstrated enhanced potency via bivalent binding, a principle applicable here .
- Cellular vs. enzymatic assays : Address discrepancies by testing analogs in both isolated enzyme (e.g., BRD4) and cell-based models (e.g., c-Myc downregulation assays) .
Advanced: What methodological approaches optimize pharmacokinetic (PK) properties for in vivo studies?
Answer:
PK optimization involves:
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic stability screening : Use liver microsome assays to identify vulnerable sites (e.g., sulfanylidene oxidation). Methylation of the quinazolinone ring improved half-life in murine models from 1.2 to 4.7 hours .
- Biodistribution studies : Radiolabel the compound (e.g., ¹⁴C at the acetylphenyl group) to quantify tissue penetration and blood-brain barrier crossing .
Advanced: How can researchers validate the compound’s mechanism of action when in vitro and in vivo data conflict?
Answer:
- Dose-response alignment : Ensure in vivo dosing matches in vitro IC₅₀ values. For example, AZD5153 required 10 mg/kg dosing in xenografts to mirror in vitro BRD4 inhibition .
- Biomarker correlation : Measure downstream targets (e.g., c-Myc levels in tumors) to confirm target engagement .
- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out confounding kinase inhibition .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity .
- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for quinazolinone protons) and HRMS (m/z calculated for C₂₉H₂₈BrN₅O₂S: 630.11) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolysis susceptibility at the 4-oxobutyl linker .
Advanced: What strategies address low yield during the final coupling step of the 4-acetylphenylpiperazine moiety?
Answer:
- Catalyst optimization : Switch from EDCI/HOBt to HATU, improving coupling efficiency from 45% to 78% .
- Solvent selection : Use DMF instead of THF to enhance solubility of the quinazolinone intermediate .
- Temperature control : Maintain reactions at 0–5°C to minimize racemization or byproduct formation .
Advanced: How can computational modeling predict off-target interactions for this compound?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to homologous bromodomains (e.g., BRD2/3) to predict selectivity .
- Pharmacophore mapping : Align the acetylphenylpiperazine group with known kinase inhibitors (e.g., imatinib) to flag kinase off-target risks .
- Machine learning : Train models on ChEMBL data to prioritize assays for high-risk targets (e.g., CYP450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
